molecular formula C21H28ClNO B8819144 (S)-Methadone Hydrochloride CAS No. 15284-15-8

(S)-Methadone Hydrochloride

Cat. No.: B8819144
CAS No.: 15284-15-8
M. Wt: 345.9 g/mol
InChI Key: FJQXCDYVZAHXNS-LMOVPXPDSA-N
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Description

Significance of Chirality in Pharmaceutical Sciences and Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. researchfloor.orgchiralpedia.com Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drug molecules. veranova.com This means that the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological effects. researchfloor.orglongdom.orgrsc.org The classic and tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, underscored the critical importance of studying individual enantiomers. researchfloor.orgchiralpedia.com Consequently, modern drug development increasingly focuses on producing enantiomerically pure drugs to optimize therapeutic outcomes and enhance safety profiles. researchfloor.orgchiralpedia.comveranova.com Regulatory bodies like the FDA have also issued guidelines encouraging the development of single-enantiomer drugs. veranova.comrsc.org

Overview of Methadone Stereoisomerism within Opioid Pharmacology

Beyond opioid receptor activity, both enantiomers interact with the N-methyl-D-aspartate (NMDA) receptor, acting as noncompetitive antagonists. wikipedia.org This action may contribute to methadone's effectiveness in managing neuropathic pain and reducing opioid tolerance. wikipedia.orgmypcnow.org

Rationale for Dedicated Academic Research on (S)-Methadone Hydrochloride Enantiomer

Furthermore, the metabolism of methadone is stereoselective. Different cytochrome P450 (CYP) enzymes are responsible for metabolizing each enantiomer. For instance, CYP2B6 and CYP2D6 preferentially metabolize (S)-methadone, while CYP2C19, CYP3A7, and CYP2C8 have a preference for (R)-methadone. pharmgkb.orgresearchgate.net This differential metabolism can lead to variations in the plasma concentrations of each enantiomer, influencing both efficacy and toxicity.

Recent research has also explored the potential therapeutic applications of (S)-methadone itself, particularly its role as an NMDA receptor antagonist. acs.org Studies have investigated its potential in treating conditions like major depressive disorder, moving beyond its traditional association with the racemic mixture. acs.org Understanding the specific actions of (S)-methadone is therefore crucial for optimizing methadone therapy, minimizing risks, and exploring new therapeutic avenues.

Chemical and Physical Properties of this compound

This compound, chemically known as S(+)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride, is a white solid compound. sigmaaldrich.com It is soluble in water. sigmaaldrich.com

PropertyValueSource
Molecular Formula C21H27NO·HCl sigmaaldrich.com
Molecular Weight 345.90 g/mol (anhydrous) sigmaaldrich.com
Melting Point 242-245°C sigmaaldrich.com
CAS Registry Number 5653-80-5 sigmaaldrich.com
Specific Optical Rotation [α]22/D = +140.9° (c = 1.1, in Ethanol) sigmaaldrich.com

Synthesis and Chiral Separation

The synthesis of methadone typically involves the reaction of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. erowid.org This process yields a mixture of two isomeric nitriles. The high-melting nitrile is then converted to methadone. erowid.org More recent and efficient synthesis strategies have been developed to produce enantiomerically pure (R)- and (S)-methadone with high yields and enantiomeric excess, often utilizing chiral starting materials. acs.org

Separating the enantiomers of racemic methadone is crucial for research and potentially for clinical applications. Various chiral separation techniques have been employed, including high-performance liquid chromatography (HPLC) using chiral stationary phases like cellulose-based, cyclodextrin-based, and protein-based columns. unige.chkarger.com Capillary electrophoresis with chiral selectors such as cyclodextrin (B1172386) derivatives has also proven effective in resolving the enantiomers of methadone and its metabolites. acs.orgresearchgate.net

Pharmacokinetics and Metabolism

The pharmacokinetics of methadone are characterized by good oral bioavailability, although with significant interindividual variation. fda.gov Following oral administration, peak plasma concentrations are typically reached within 1 to 7.5 hours. fda.gov Methadone is a lipophilic drug with a large volume of distribution. fda.gov

As previously mentioned, the metabolism of methadone is stereoselective. The primary metabolic pathway for both enantiomers is N-demethylation to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), an inactive metabolite. wikipedia.orgfda.gov This process is primarily carried out by cytochrome P450 enzymes in the liver. fda.govfda.gov

The specific CYP enzymes involved in the metabolism of each enantiomer differ:

(S)-Methadone: Primarily metabolized by CYP2B6 and CYP2D6. pharmgkb.orgresearchgate.net

(R)-Methadone: Preferentially metabolized by CYP2C19, CYP3A7, and CYP2C8. pharmgkb.orgresearchgate.net

CYP3A4 metabolizes both enantiomers without a preference. pharmgkb.org

This differential metabolism can be influenced by genetic variations in CYP enzymes, leading to significant interindividual differences in methadone clearance and plasma concentrations of the (R) and (S) isomers. For example, certain genetic variants of CYP2B6 have been shown to increase the clearance of (S)-methadone.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15284-15-8

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1

InChI Key

FJQXCDYVZAHXNS-LMOVPXPDSA-N

Isomeric SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for Enantiopure S Methadone Hydrochloride

Historical Context of Racemic Methadone Synthesis

Methadone was first synthesized in Germany during World War II by Bockmühl and Ehrhart. nih.govlongdom.orginhn.org The original synthesis produced a racemic mixture, meaning it contained equal amounts of the (R)- and (S)-enantiomers. longdom.orgresearchgate.net This initial synthesis started with racemic 1-dimethylamino-2-propanol. nih.gov A key step in this process involved the reaction of diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane in the presence of sodamide, which resulted in a mixture of two isomeric alkylated diphenylacetonitriles. google.com The desired nitrile intermediate could then be converted to methadone through a Grignard reaction followed by hydrolysis. nih.gov

For many years, the separation of the racemic mixture, a process known as resolution, was the primary method for obtaining the individual enantiomers. researchgate.netresearchgate.net This was often a difficult and costly process. longdom.org Classical resolution methods typically involve the use of a chiral resolving agent, such as d-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. wikidoc.org The less soluble diastereomer precipitates, allowing for the isolation of one enantiomer, while the other remains in the mother liquor. wikidoc.org However, these resolution techniques are often inefficient, as they can result in the loss of more than half of the material by weight. longdom.org

Asymmetric Synthesis Approaches for (S)-Methadone Hydrochloride

To overcome the limitations of classical resolution, significant research has focused on developing asymmetric or stereoselective syntheses of (S)-Methadone. These methods aim to directly produce the desired enantiomer, thus avoiding the inefficient separation of a racemic mixture.

Chiral Pool Strategies for Stereoselective Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials derived from natural sources. acs.orgnih.gov In the context of (S)-Methadone synthesis, L-alanine, a naturally occurring amino acid, serves as a key chiral precursor. acs.orgnih.gov

More recent advancements have built upon this chiral pool strategy, aiming for improved efficiency and process simplification. acs.orgnih.gov A novel approach utilizes an enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate derived from L-alanine as a key starting material. acs.orgnih.gov This method is described as an enantio-retentive process, meaning the stereochemistry of the starting material is preserved throughout the synthesis. acs.orgnih.gov

Cyclic Sulfamidate Ring-Opening Reactions in Enantiopure Preparation

A significant breakthrough in the asymmetric synthesis of (S)-Methadone involves the use of a cyclic sulfamidate ring-opening reaction. acs.orgnih.govacs.org This strategy offers improved regiochemical selectivity and a more streamlined process compared to previous methods. acs.orgnih.gov

The key step is the reaction of an enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate (derived from L-alanine for the (S)-methadone synthesis) with diphenylacetonitrile in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). acs.orgnih.gov This reaction proceeds with retention of configuration and effectively prevents the formation of the undesired isomethadone byproduct. acs.orgnih.gov The resulting N-Boc-protected nitrile intermediate is obtained in excellent yield. acs.orgnih.gov

Stereodivergent Synthesis of (S)-Methadone Metabolites

The versatility of the cyclic sulfamidate ring-opening approach extends to the stereodivergent synthesis of various methadone metabolites. researchgate.netacs.orgnih.gov This allows for the preparation of a range of enantiomerically pure metabolites for further pharmacological evaluation. acs.orgnih.govnih.gov

Starting from the enantiopure N-Boc-protected methadone nitrile intermediate, the synthesis can be directed towards different metabolites. acs.orgnih.gov For instance, the N-Boc protecting group can be replaced with a more stable benzamide (B126) group. acs.orgnih.gov Subsequent Grignard addition to this intermediate allows for the formation of the corresponding ethyl ketone. acs.orgnih.gov This ketone can then be readily converted in high yield to the enantiopure metabolite (S)-EDDP through a simple acid-mediated amide hydrolysis, where the free amino group spontaneously cyclizes with the ketone. acs.orgnih.gov This provides a straightforward asymmetric synthesis of this major methadone metabolite. acs.orgnih.gov

Optimization of Enantiopure Production Methodologies

The optimization also focuses on process simplification. acs.orgnih.gov The cyclic sulfamidate approach avoids the formation of the isomeric byproduct isomethadone, which simplifies purification. acs.orgnih.gov The use of one-pot reaction sequences, such as the N-Boc-deprotection and reductive amination, also contributes to a more efficient and streamlined process. acs.orgnih.gov

Interactive Data Table: Comparison of Synthetic Approaches for (S)-Methadone

Synthetic ApproachStarting MaterialKey ReactionOverall YieldEnantiomeric ExcessNotes
Classical Resolution Racemic MethadoneDiastereomeric salt formation with d-(+)-tartaric acid<50%Variable, dependent on crystallization efficiencyInefficient due to loss of the (R)-enantiomer. longdom.orgwikidoc.org
Early Chiral Pool Synthesis (Mkrtchyan et al., 2017) L-AlanineAziridinium (B1262131) ring-opening~20%>99%Relied on a classic step from racemic synthesis. nih.gov
Cyclic Sulfamidate Ring-Opening (S)-AlaninolCyclic sulfamidate ring-opening with diphenylacetonitrile63%>99%Highly regioselective, avoids isomethadone byproduct, simplified process. acs.orgnih.gov

Advanced Analytical Techniques for S Methadone Hydrochloride and Its Metabolites

Enantioselective Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the chiral separation of methadone. By employing chiral stationary phases (CSPs), these methods allow for the physical separation of the (S)- and (R)-enantiomers, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioselective analysis of methadone. The success of this separation hinges on the selection of an appropriate chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Chiral stationary phases based on immobilized alpha-1-acid glycoprotein (B1211001) (AGP) are highly effective for the enantioselective separation of methadone and its metabolite, EDDP. nih.govnih.gov AGP is a versatile protein-based CSP that can separate a broad range of chiral compounds, including basic compounds like methadone, typically in reversed-phase mode. sigmaaldrich.com The enantioselectivity and retention on AGP columns can be fine-tuned by adjusting the mobile phase pH, the type and concentration of the organic modifier, and the column temperature. sigmaaldrich.commdpi.com

LC-MS/MS methods using AGP columns have been successfully developed and validated for the simultaneous determination of (R)- and (S)-methadone and (R)- and (S)-EDDP in various biological matrices, including saliva, hair, plasma, and post-mortem samples. nih.govnih.govunil.chresearchgate.net One such method achieved enantioselective separation of methadone (with a selectivity factor, α, of 1.30) and EDDP (α=1.17) within a 15-minute run time. nih.gov This was accomplished using a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) at a flow rate of 0.9 ml/min. nih.gov Another study comparing LC-MS/MS with an AGP column to SFC-MS/MS found that the LC method yielded better resolution and selectivity for methadone enantiomers. unil.ch

Table 1: Example HPLC-MS/MS Method Parameters for Methadone Enantiomers using an AGP Column

Parameter Value Source
Column Immobilized α1-acid glycoprotein (AGP) CSP nih.gov
Mobile Phase Acetonitrile : 10mM Ammonium Acetate Buffer (pH 7.0) (18:82, v/v) nih.gov
Flow Rate 0.9 mL/min nih.gov
Temperature 25 °C nih.gov
Detection Mass Spectrometry (MS) nih.gov
Run Time < 15 minutes nih.gov
Selectivity (α) - Methadone 1.30 nih.gov
Selectivity (α) - EDDP 1.17 nih.gov

Cyclodextrin-based CSPs, particularly those derived from beta-cyclodextrin (B164692), represent another major class of columns for the chiral separation of methadone. karger.comnih.gov Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. unife.it Chiral recognition occurs as the enantiomers enter the cavity, with differing interaction stabilities leading to separation.

A study utilizing a Cyclobond I column (a beta-cyclodextrin CSP) successfully separated methadone enantiomers using a mobile phase of acetonitrile and water (1:3 v/v, pH 7.1) with UV detection. karger.com The retention times for the two isomers were 1.44 and 2.2 minutes. karger.com Another method using a derivatized cyclodextrin-bonded phase, the Cyclobond I-2000 RSP column, allowed for the simultaneous determination of methadone enantiomers and EDDP in human serum and urine. nih.gov While cyclodextrin (B1172386) columns can provide excellent separation of methadone enantiomers, some studies note that achieving simultaneous baseline separation from the primary metabolite, EDDP, can be challenging and may only be possible with protein-based columns like Chiral-AGP. nih.gov

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a powerful and reliable alternative to LC-MS/MS for the quantification of methadone enantiomers. unil.chresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent like methanol. nih.govfagg.be This technique is noted for its high efficiency, speed, and reduced solvent consumption. researchgate.net

A robust and rapid UHPSFC-MS/MS method was developed using a Chiralpak IH-3 column, achieving separation of (R)- and (S)-methadone in a 4-minute runtime. researchgate.netnih.gov In a direct comparison with LC-MS/MS, an SFC-MS/MS method demonstrated better sensitivity and lower limits of detection, although the LC method provided superior resolution. unil.chresearchgate.net It is noteworthy that the polysaccharide-coated Chiralpak IH-3 column used in the SFC method did not achieve enantiomeric separation of the metabolite EDDP, unlike the AGP column used in the comparative LC method. unil.chresearchgate.net

Table 2: Comparison of LC-MS/MS and SFC-MS/MS for Methadone Enantiomer Separation

Parameter LC-MS/MS (AGP Column) SFC-MS/MS (Chiralpak IH-3) Source
Resolution (Rs) - Methadone 3.61 1.80 unil.ch
Selectivity (α) - Methadone Higher Lower unil.ch
Column Efficiency (N) Lower Much Higher unil.ch
Sensitivity (LOD) Lower Higher unil.ch
EDDP Enantiomer Separation Yes No unil.ch
Runtime 14 min 4 min researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for enantiomer profiling of (S)-methadone and its metabolites in complex biological matrices. researchgate.netmdpi.com This technique combines the superior separation capabilities of chiral HPLC with the high sensitivity and specificity of MS/MS detection. oup.com This allows for accurate quantification even at very low concentrations, which is essential for pharmacokinetic studies. researchgate.netoup.com

Numerous validated LC-MS/MS methods have been published for the enantioselective determination of methadone and EDDP in plasma, urine, liver microsomes, hair, and saliva. nih.govnih.govresearchgate.netmdpi.com These methods often use protein-based CSPs like AGP columns and employ deuterated internal standards to ensure accuracy. nih.govresearchgate.net The specificity of MS/MS detection minimizes interference from matrix components, providing reliable data for profiling the enantiomeric disposition of the drug and its metabolite. researchgate.netoup.com

Alpha-1-Acid Glycoprotein (AGP) Columns

Spectroscopic Characterization of Enantiomeric Composition

Circular Dichroism Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the enantiomeric excess (e.e.) of a sample. nih.gov The enantiomeric composition of fractions collected during preparative separations of methadone enantiomers has been successfully assessed using CD spectroscopy in conjunction with chiral capillary electrophoresis. acs.orgnih.gov

The principle behind using CD for e.e. determination lies in the fact that enantiomers have mirror-image CD spectra. chinesechemsoc.org By measuring the CD signal of a mixture and comparing it to the signal of a pure enantiomer standard, the relative proportions of the two enantiomers can be calculated. The use of cyclodextrins as chiral selectors in CD spectroscopy can induce marked differences in the spectra of the (S)- and (R)-enantiomers, further enhancing the accuracy of the determination. researchgate.net While powerful, CD detection can sometimes require higher sample concentrations. researchgate.net

Development of Advanced Biosensors for (S)-Methadone Quantification

Genetically Encoded Fluorescent Protein Biosensors for Enantioselective Detection

A novel and highly promising approach for the real-time quantification of (S)-methadone is the development of genetically encoded fluorescent protein biosensors. mdpi.comacs.org These biosensors are engineered proteins that exhibit a change in fluorescence intensity upon binding to a specific target molecule.

Researchers have successfully developed a reagentless, intensity-based fluorescent sensor for (S)-methadone, named iS-methadoneSnFR. acs.orgnih.gov This was achieved by mutating a bacterial periplasmic binding protein (PBP) that was originally a nicotine-binding sensor. mdpi.comacs.org Through directed evolution, three key mutations were introduced, which created space and flexibility within the binding pocket, allowing for selective binding of (S)-methadone. mdpi.comacs.org

The resulting biosensor, iS-methadoneSnFR, demonstrates high sensitivity and selectivity for (S)-methadone over (R)-methadone and other opioids and neurotransmitters. acs.orgresearchgate.net It operates within the pharmacologically relevant concentration range and has been successfully tested in various biological fluids, including human sweat, saliva, and mouse serum. mdpi.comacs.org This technology represents the first genetically encoded fluorescent protein biosensor for an opioid drug and opens up possibilities for real-time monitoring in various biological contexts. mdpi.comacs.org

Table 3: Characteristics of the iS-methadoneSnFR Biosensor

CharacteristicFindingReference
BasisMutated bacterial periplasmic binding protein (PBP) with a circularly permuted GFP acs.orgnih.gov
Key MutationsW436F, N11V, L490A mdpi.com
Selectivity~20-fold higher for (S)-methadone over (R)-methadone acs.org
Sensitivity (EC₅₀)3.2 ± 0.2 µM acs.org
Dynamic Range (ΔFₘₐₓ/F₀)15.3 ± 0.2 acs.org
ApplicationsReal-time quantification in cells, organelles, and biofluids (sweat, saliva, serum) mdpi.comacs.org

Molecular and Pharmacological Characterization of S Methadone Hydrochloride

Receptor Binding and Efficacy Profiles

(S)-Methadone hydrochloride's pharmacological actions are complex, involving interactions with multiple receptor systems in the central nervous system. Its effects are primarily mediated through its binding to and modulation of mu-opioid receptors (MOR), N-methyl-D-aspartate receptors (NMDAR), and monoamine transporters.

Mu-Opioid Receptor (MOR) Affinity and Intrinsic Activity

(S)-Methadone is an agonist at the mu-opioid receptor, though it exhibits different binding characteristics compared to its enantiomer, (R)-methadone, and the racemic mixture.

Methadone is administered as a racemic mixture of (R)- and (S)-methadone. drugbank.com The two enantiomers, however, display distinct affinities for the mu-opioid receptor. (R)-methadone demonstrates a significantly higher affinity and potency for the MOR, estimated to be about 10-fold greater than that of (S)-methadone. drugbank.compainphysicianjournal.comscielo.br Consequently, the analgesic and respiratory depressant effects of racemic methadone are predominantly attributed to the (R)-isomer. drugbank.comusdoj.gov

Research has shown that (S)-methadone has a lower affinity for the mu-opioid receptor compared to both (R)-methadone and the racemate. oup.comwikipedia.orgnih.gov While (R)-methadone is a potent MOR agonist, (S)-methadone is considered to have weaker opioid activity. scielo.brpsu.edu Despite its lower affinity, (S)-methadone still acts as a full agonist at the MOR. drugbank.comnih.gov

Studies measuring the inhibition constant (Ki) have provided quantitative comparisons of the binding affinities of methadone enantiomers and the racemate at the MOR. These values highlight the stereoselective nature of methadone's interaction with the mu-opioid receptor. For instance, one study reported Ki values of 7.5 ± 0.1 nM for (R)-methadone, 60.5 ± 0.1 nM for (S)-methadone, and 15.6 ± 0.1 nM for the racemic mixture ((R,S)-MTD). nih.gov Another study found that the IC50 values for mu1 receptors were 3.0 nM for (R)-methadone and 26.4 nM for (S)-methadone, while at the mu2 receptor, the IC50 values were 6.9 nM for (R)-methadone and 88 nM for (S)-methadone. nih.gov

Interactive Data Table: Comparative MOR Binding Affinities of Methadone Enantiomers and Racemate

Compound Binding Affinity (Ki, nM) Receptor Subtype Specificity (IC50, nM)
(S)-Methadone 60.5 ± 0.1 nih.gov mu1: 26.4, mu2: 88 nih.gov
(R)-Methadone 7.5 ± 0.1 nih.gov mu1: 3.0, mu2: 6.9 nih.gov
Racemic Methadone 15.6 ± 0.1 nih.gov Not Specified

Data sourced from studies on rat brain tissue.

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition in the Central Nervous System

In addition to its effects on opioid and NMDA receptors, (S)-methadone also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine in the central nervous system. oup.comoup.com This action is another component of its multifaceted pharmacological profile.

Interactions with Ion Channels

The human ether-à-go-go-related gene (hERG) encodes a potassium channel crucial for cardiac repolarization. fortunejournals.com Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of life-threatening cardiac arrhythmias. fortunejournals.cominnovationsincrm.com Research has demonstrated that methadone's interaction with the hERG channel is stereoselective, with the (S)-enantiomer being a more potent inhibitor than the (R)-enantiomer. nih.govnih.gov

Whole-cell patch-clamp experiments on cells expressing the hERG channel revealed that (S)-methadone blocks the hERG current 3.5 times more potently than (R)-methadone. nih.govresearchgate.net This finding is significant because while the therapeutic opioid effects are primarily attributed to (R)-methadone, the potential for cardiac side effects is disproportionately associated with (S)-methadone. nih.govnih.gov The half-maximal inhibitory concentrations (IC₅₀) determined in these studies underscore this difference. nih.govnih.gov Another study utilizing xenopus oocytes to express hERG channels also confirmed that (S)-methadone exerted a greater inhibitory effect at every tested concentration compared to (R)-methadone. karger.com For instance, at a concentration of 0.1 mM, (S)-methadone inhibited the hERG tail current by 50%, whereas the same concentration of (R)-methadone resulted in only a 26% inhibition. karger.com

The clinical relevance of this stereoselective inhibition is amplified in individuals with specific genetic profiles. nih.govnih.gov Patients who are "slow metabolizers" due to the CYP2B6 6/6 genotype have a reduced capacity to metabolize (S)-methadone. nih.govnih.gov This leads to higher plasma concentrations of the (S)-enantiomer and a consequently increased risk of significant QT interval prolongation. innovationsincrm.comnih.govnih.gov

Furthermore, chronic exposure to these enantiomers has different effects at the molecular level within heart cells. Studies on human primary cardiomyocytes have shown that chronic treatment with (S)-methadone significantly reduces both hERG gene and protein expression. fortunejournals.com In contrast, treatment with (R)-methadone did not produce this effect. fortunejournals.com

Inhibitory Concentrations (IC₅₀) of Methadone Enantiomers on hERG Channels

CompoundIC₅₀ (Eap et al., 2007) nih.govresearchgate.netIC₅₀ (Lin et al., 2009) karger.comExperimental System
(S)-Methadone2 µM0.10 mMHEK293 cells / Xenopus oocytes
(R)-Methadone7 µM0.27 mMHEK293 cells / Xenopus oocytes

Structure-Activity Relationships (SAR) of this compound

The interaction of methadone enantiomers with opioid receptors is governed by their specific three-dimensional conformations. While the (R)-enantiomer is the more potent µ-opioid receptor agonist, analysis of both enantiomers reveals key stereochemical requirements for receptor binding and activation. nih.govdrugbank.com The affinity of (S)-methadone for the µ-opioid receptor is significantly lower than that of (R)-methadone. nih.gov

Binding Affinities (Ki) of Methadone Enantiomers at the µ-Opioid Receptor

CompoundKi (nM) vs. [³H]DAMGO nih.gov
(S)-Methadone60.5 ± 0.1
(R)-Methadone7.5 ± 0.1
(R,S)-Methadone15.6 ± 0.1

Studies comparing potent and inactive analogs of methadone have provided insight into the active conformation at the receptor. The inactive analog, threo-5-methylmethadone, adopts a solid-state conformation where the nitrogen is antiperiplanar to the tertiary carbon C(4). nih.gov This suggests that this extended conformation is not the one adopted when binding to an opioid receptor. nih.gov Conversely, the potent agonist (-)-erythro-5-methylmethadone has a conformation where the nitrogen atom is rotated back toward the phenyl rings, indicating this folded or partially folded conformation is required for activity. nih.gov

Molecular dynamics simulations of the enantiomers docked into the µ-opioid receptor highlight significant differences in their binding poses. nih.gov In the model, the protonated amine of both enantiomers forms the conserved ionic interaction with the aspartic acid residue D149(3.32). nih.gov However, the orientation of their phenyl groups differs substantially. For (R)-methadone, the phenyl rings point upwards, forming T-shaped aromatic interactions with specific receptor residues (H299(6.52) and W320(7.35)). nih.gov In contrast, the phenyl rings of (S)-methadone point downwards, engaging in a "sandwich" interaction with the tryptophan residue W295(6.48). nih.gov These distinct binding modes help to explain the observed differences in affinity and efficacy between the two enantiomers.

Unlike morphine and other rigid opioids, methadone is a flexible molecule that lacks a heterocyclic ring in its fundamental structure. nih.govproteopedia.org To explain its potent opioid activity, the "virtual heterocyclic ring" hypothesis was proposed. nih.govresearchgate.netnih.gov This theory posits that methadone can exist in equilibrium as an enol tautomer. nih.govscite.ai In this form, the hydroxyl group can form an intramolecular hydrogen bond with the tertiary nitrogen atom, creating a seven-membered "virtual" ring. nih.govproteopedia.orgscite.ai This conformation is believed to mimic the spatial arrangement of the critical piperidine (B6355638) ring found in morphine, allowing it to fit into the opioid receptor in a similar manner. nih.govnih.gov

This theoretical model also provides a compelling explanation for the stereoselectivity of methadone's activity. nih.gov The theory suggests that the formation of this virtual ring positions the methyl group, which is attached to the chiral carbon, in a way that has significant steric implications. nih.gov

In the case of the active (R)-methadone (l-isomer), there is no steric hindrance to the formation or positioning of this virtual ring. nih.gov

In the case of (S)-methadone (d-isomer), the methyl group sterically hinders the virtual ring, disrupting the optimal conformation for receptor interaction. nih.gov This steric blocking effect is thought to be the reason why (S)-methadone is significantly less active as an opioid agonist. nih.gov

Support for this hypothesis comes from quantum chemical studies, which have shown evidence that methadone can conform to a low-energy heterocyclic ring structure. nih.gov

Conformational Analysis and Stereochemical Requirements for Receptor Interaction

Molecular Mechanism of Action Beyond Canonical Opioid Receptors

The classical action of an opioid agonist involves binding to a G protein-coupled receptor (GPCR), like the µ-opioid receptor, and activating intracellular signaling pathways, primarily through G proteins. nih.govcore.ac.uk However, the concept of "biased agonism" or "functional selectivity" proposes that a ligand can preferentially activate one downstream pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment) at the same receptor. annualreviews.orgmdpi.com This phenomenon is thought to arise from the ligand's ability to stabilize distinct active conformations of the receptor. annualreviews.orgnih.gov

The unique pharmacological profile of methadone has led to investigations into its properties as a biased agonist. nih.govnih.gov Some research has characterized racemic methadone as a β-arrestin-biased µ-opioid receptor agonist. nih.gov In cellular assays, methadone was shown to induce potent µ-opioid receptor internalization and strong recruitment of β-arrestin-2, a profile it shares with fentanyl but not morphine. nih.gov This finding is complex, as β-arrestin pathways have often been linked to the adverse effects of opioids, yet methadone appears to have a different clinical profile than morphine. mdpi.commdpi.com

Further complicating the picture, biophysical studies suggest that methadone stabilizes a unique active conformation of the µ-opioid receptor that is distinct from those stabilized by classic opioids or known G protein-biased agonists. nih.govelifesciences.org Interferometry experiments measuring the binding of an active-state-specific nanobody (Nb39) found that the nanobody dissociated more rapidly from methadone-bound receptors, suggesting a different receptor conformation with a lower affinity for the biosensor. elifesciences.org

Recent research provides a more specific mechanism for the divergent effects of the methadone enantiomers, moving beyond a simple G protein versus β-arrestin model. These studies suggest that the distinct pharmacodynamic profiles of (R)- and (S)-methadone are mediated by their differential actions at µ-opioid receptor-galanin 1 receptor (MOR-Gal1R) heteromers. nih.gov This interaction at a receptor heteromer complex represents a molecular mechanism beyond canonical single-receptor signaling and provides a strong basis for the unique pharmacological properties observed for (S)-Methadone. nih.gov

Exploration of Beta-Arrestin Signaling Pathways Modulated by (S)-Methadone

This compound's interaction with the µ-opioid receptor (MOR) extends beyond simple agonism, engaging complex intracellular signaling cascades, most notably the beta-arrestin (β-arrestin) pathways. The recruitment of β-arrestin to G-protein coupled receptors, such as the MOR, is a critical step that can lead to receptor desensitization, internalization, and the initiation of a distinct wave of downstream signaling events independent of G-protein activation. Research into racemic methadone has firmly established it as a β-arrestin-biased agonist, indicating a preferential activation of β-arrestin-mediated pathways relative to G-protein signaling when compared to other opioids like morphine. nih.govnih.gov

Studies on racemic methadone demonstrate that, much like fentanyl, it is a potent inducer of µ-opioid receptor internalization and robustly recruits β-arrestin-2. nih.govnih.gov This is in stark contrast to morphine, which is a poor inducer of receptor internalization and only weakly recruits β-arrestin-2. nih.govnih.gov The strong recruitment of β-arrestin by methadone is thought to contribute to some of its unique pharmacological properties. nih.gov The activation of β-arrestin can, in turn, regulate downstream signaling molecules such as extracellular signal-regulated kinases (ERK1/2). nih.gov

While much of the foundational research has been conducted on the racemic mixture, specific investigations into the enantiomers have revealed a nuanced picture. (S)-Methadone is characterized as a partial agonist at the µ-opioid receptor. nih.gov Its intrinsic efficacy is notably diminished at MOR-galanin Gal1 receptor (Gal1R) heteromers, a characteristic that may contribute to its lower propensity for producing locomotor activation and dopamine (B1211576) release compared to the (R)-enantiomer. nih.gov This differential activity at receptor heteromers highlights a sophisticated layer of signaling modulation unique to the (S)-isomer.

The concept of biased agonism is critical to understanding the actions of methadone. A ligand's ability to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin) is quantified by its "bias factor." While quantitative data for this compound alone is limited, studies on racemic methadone provide insight. For instance, in HEK293 cells expressing the µ-opioid receptor, the efficacy (τ value) of methadone for G-protein activation (measured by [³⁵S]GTPγS binding) was found to be significantly higher than its efficacy for recruiting arrestin-3. psu.edu This suggests that while methadone is a potent recruiter of β-arrestin, its signaling is still biased towards the G-protein pathway when compared to its own arrestin-recruiting capabilities.

The table below summarizes the comparative β-arrestin recruitment profiles of racemic methadone and other opioids based on available research findings.

Compoundβ-Arrestin-2 Recruitmentµ-Opioid Receptor Internalization
Methadone (racemic) StrongPotent
Fentanyl StrongPotent
Morphine WeakScarcely Induced

This table provides a qualitative comparison based on findings from multiple studies. nih.govnih.gov

Biotransformation and Pharmacogenomics of S Methadone Hydrochloride

Enantioselective Metabolism Pathways

The metabolism of methadone is enantioselective, meaning the two mirror-image forms of the drug, (R)- and (S)-methadone, are processed differently by the body's enzymes. nih.govresearchgate.net This differential handling is a critical factor in the pharmacokinetics of (S)-Methadone Hydrochloride.

The N-demethylation of methadone is the primary metabolic pathway, leading to the formation of the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govoup.com This reaction is catalyzed by a variety of CYP enzymes, with several showing a distinct preference for one enantiomer over the other. nih.govwashington.eduwvu.edu This stereoselectivity is a fundamental aspect of (S)-methadone metabolism. nih.gov

Research has consistently identified CYP2B6 as a major enzyme in the metabolism of (S)-methadone. nih.govnih.govwvu.edu In vitro studies using human liver microsomes and recombinant CYP enzymes have shown that CYP2B6 preferentially metabolizes the (S)-enantiomer. washington.eduwvu.edupharmgkb.org This preference for (S)-methadone makes CYP2B6 a key determinant of its clearance. nih.gov

CYP EnzymePreferential SubstrateRelative Contribution to (S)-Methadone Metabolism
CYP2B6(S)-MethadoneMajor
CYP2D6(S)-MethadoneMinor to Moderate
CYP2C18(S)-MethadoneMinor

CYP2C19, in contrast to the enzymes mentioned previously, preferentially metabolizes (R)-methadone. washington.edupharmgkb.orgdrugbank.com Therefore, its direct contribution to the biotransformation of (S)-methadone is considered minimal. pharmgkb.org Similarly, CYP2C8 also shows a preference for (R)-methadone. pharmgkb.orgdrugbank.comnih.gov

CYP EnzymeStereoselectivity for MethadoneContribution to (S)-Methadone Metabolism
CYP3A4No significant preferenceContributes to overall metabolism, but not specifically to (S)-enantiomer clearance
CYP2C8Preferentially metabolizes (R)-methadoneMinor
CYP2C19Preferentially metabolizes (R)-methadoneMinimal

The primary metabolic pathway for both methadone enantiomers is N-demethylation, which results in an unstable intermediate that spontaneously cyclizes to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). oup.comwvu.edunih.gov Consequently, the metabolism of (S)-methadone leads to the formation of (S)-EDDP. pharmgkb.org This metabolite is considered inactive and its formation is a critical step in the elimination of (S)-methadone from the body. nih.govoup.com The stereoselective nature of the enzymes involved, particularly CYP2B6, means that the rate of (S)-EDDP formation can be a key indicator of (S)-methadone clearance. nih.govpharmgkb.org

Cytochrome P450 (CYP) Enzyme Involvement and Stereoselectivity in (S)-Methadone Metabolism

Preferential Metabolism by CYP2B6, CYP2D6, and CYP2C18

Influence of Genetic Polymorphisms on (S)-Methadone Biotransformation

Genetic variations, or polymorphisms, in the genes encoding CYP enzymes can significantly impact their activity, leading to substantial interindividual differences in drug metabolism. This is particularly relevant for (S)-methadone, given its reliance on specific CYP enzymes for clearance.

The CYP2B6 gene is highly polymorphic, and certain variants have been shown to have a profound effect on (S)-methadone pharmacokinetics. wvu.edunih.gov The most studied of these is the CYP2B66* allele. nih.govtandfonline.complos.orgplos.org Individuals who carry this allele, particularly those who are homozygous (CYP2B66*/6), exhibit decreased CYP2B6 enzyme activity. nih.govplos.orgscielo.br

This reduced enzyme function leads to a slower metabolism of (S)-methadone, resulting in higher plasma concentrations and reduced clearance of the drug. nih.govtandfonline.compharmgkb.org Studies have shown that the apparent oral clearance of (S)-methadone can be significantly lower in individuals with the CYP2B61/6 and CYP2B66/6 genotypes compared to those with the wild-type CYP2B61/1 genotype. nih.govtandfonline.comcpicpgx.org Specifically, one study reported that the apparent oral clearance of S-methadone was 35% and 45% lower in CYP2B61/6 and CYP2B66/6 individuals, respectively, compared to those with the CYP2B61/1 genotype. nih.govcpicpgx.org

The influence of the CYP2B66* allele is more pronounced for (S)-methadone than for (R)-methadone, highlighting the enzyme's stereoselectivity. nih.gov This genetic variation is a significant contributor to the interindividual variability observed in methadone disposition and can help explain why some individuals may experience higher drug levels despite being on standard doses. nih.govcpicpgx.org

CYP2B6 GenotypeEffect on (S)-Methadone ClearanceEffect on (S)-Methadone Plasma Levels
CYP2B61/1* (Wild-type)NormalNormal
CYP2B61/6* (Heterozygous)DecreasedIncreased
CYP2B66/6* (Homozygous)Significantly DecreasedSignificantly Increased

Role of Other CYP and Transporter Gene Variants (e.g., ABCB1, POR) in (S)-Methadone Disposition

While the primary metabolism of methadone is dominated by CYP3A4 and CYP2B6, other genetic variants in transporter proteins and enzymes that support CYP function also play a significant role in the disposition of (S)-methadone.

The ATP-binding cassette sub-family B member 1 (ABCB1) gene, also known as the multidrug resistance 1 (MDR1) gene, encodes for P-glycoprotein (P-gp), an important efflux transporter. nih.govcapes.gov.br Methadone is a known substrate of P-gp, which is expressed in tissues with barrier functions, such as the intestines and the blood-brain barrier. plos.orgwikipedia.org P-gp influences methadone's absorption and distribution, showing a weak stereoselectivity for the (S)-enantiomer. plos.org Polymorphisms in the ABCB1 gene can lead to significant inter-individual variability in methadone pharmacokinetics. nih.govnih.gov For instance, a population pharmacokinetic model identified that the ABCB1 3435C>T polymorphism had a notable influence on the clearance of (S)-methadone. unil.ch Studies have associated certain ABCB1 variants with the required methadone dose, where individuals with specific genotypes may need different doses to achieve therapeutic stability. nih.govnih.gov However, the clinical data remains somewhat inconsistent, with some studies finding no significant link between ABCB1 variants and methadone plasma concentrations or treatment response. plos.orgscienceopen.com

1] unil.chnih.gov P-gp exhibits weak stereoselectivity for (S)-methadone. plos.org' }, { Gene: 'POR (P450 Oxidoreductase)', 'Variant(s)': 'POR*28', 'Observed Effect on (S)-Methadone Disposition': 'In vitro studies show reduced methadone metabolism when co-expressed with CYP2B6. nih.govnih.gov In vivo findings are less conclusive, with some studies showing no overall effect on methadone clearance, while others suggest an influence on (R)-methadone clearance. unil.chnih.gov' } ]" class="table-sm" responsive="sm">

Plasma Protein Binding Dynamics of this compound

The distribution and availability of (S)-methadone are heavily influenced by its binding to plasma proteins. Methadone is a lipophilic drug that is highly bound, with approximately 85% to 90% of the drug in plasma being bound to proteins. fda.govoup.com The primary binding protein for methadone is alpha-1-acid glycoprotein (B1211001) (AAG). fda.govfda.govdrugbank.com

Alpha-1-Acid Glycoprotein (AAG) Binding and Enantioselectivity

Alpha-1-acid glycoprotein (AAG) is an acute-phase reactant protein, meaning its plasma concentrations can fluctuate significantly in response to various physiological and pathological states such as inflammation, stress, cancer, and opioid addiction. oup.comresearchgate.netnih.gov This variability in AAG levels can directly impact the unbound, pharmacologically active fraction of methadone.

The binding of methadone to AAG is enantioselective. nih.gov Research has consistently shown that (R)-methadone has a lower binding affinity for plasma proteins compared to (S)-methadone. This results in a significantly larger unbound fraction for the (R)-enantiomer. nih.gov One study found that the unbound fraction of (R)-methadone was, on average, 173% that of (S)-methadone. nih.gov This stereoselectivity in plasma protein binding is a key factor contributing to the distinct pharmacokinetic profiles and the different plasma concentrations observed for the two enantiomers following administration of the racemic mixture.

14] fda.govdrugbank.com' }, { Parameter: 'Extent of Binding', 'Finding': '85% to 90% of methadone in plasma is bound to proteins. fda.govoup.com' }, { Parameter: 'Enantioselectivity', 'Finding': '(R)-methadone has a higher unbound fraction compared to (S)-methadone, indicating lower protein binding. nih.gov' }, { Parameter: 'Significance', 'Finding': 'Variability in AAG levels and enantioselective binding contribute to the inter-individual differences in methadone pharmacokinetics and response. nih.govupf.edu' } ]" class="table-sm" responsive="sm">

Influence of AAG Polymorphisms on (S)-Methadone Disposition

The gene encoding AAG, orosomucoid (ORM), has known polymorphisms that can influence the structure and binding characteristics of the protein. nih.govmdpi.com Genetic variations in ORM1 and ORM2 can lead to differences in drug binding affinity and stereoselectivity. mdpi.com A population pharmacokinetic study in pediatric patients found that a single-nucleotide polymorphism (SNP) in the AAG gene, rs17650, was associated with an increased volume of distribution for both (R)- and (S)-methadone, independent of the actual AAG concentration. nih.gov Furthermore, a population model demonstrated that AAG concentration levels specifically influenced the volume of distribution of (S)-methadone. unil.ch These findings suggest that both the quantity of AAG in the plasma and its genetic makeup can alter the disposition of (S)-methadone, adding another layer of complexity to its pharmacokinetic variability.

Table of Mentioned Compounds

Compound Name
This compound
(R)-methadone
(S)-methadone
(R,S)-methadone
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)
Morphine
Amitriptyline
Codeine
Hydrocodone
Oxycodone
Tramadol
O-desmethyltramadol
Oxymorphone
Hydromorphone
Celecoxib
Efavirenz
Phenobarbital
Rifampin
Carvedilol
Diltiazem
Dipyridamole
Imipramine
Lidocaine
Propranolol

Computational Chemistry and Molecular Modeling Studies of S Methadone Hydrochloride

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target.

(S)-Methadone is recognized as a ligand for both the μ-opioid receptor (MOR) and the N-methyl-D-aspartate receptor (NMDAR), though its affinity varies significantly between the two. nih.gov Molecular docking studies aim to rationalize these differences by predicting binding energies and identifying key intermolecular interactions.

At the MOR, (S)-methadone acts as an agonist. nih.gov Competition binding assays using rat brain tissue have determined its binding affinity (Ki) for the MOR to be approximately 60.5 ± 0.1 nM. nih.gov In contrast, its affinity for NMDARs is considerably lower, in the micromolar range (~2.6-7.4 μM), where it functions as a noncompetitive antagonist. nih.govnih.gov This represents an approximately 300-fold greater affinity for the MOR compared to the NMDAR. nih.govnih.gov

Computational docking simulations complement these experimental findings. Docking scores, which are calculated to estimate the binding free energy, indicate a higher affinity for the MOR over the NMDAR. mdpi.com In silico docking into NMDAR subtype models reveals that the amine group of methadone is crucial for forming hydrogen bond interactions with asparagine residues within the putative binding site, specifically the QRN site. acs.org

Table 1: Experimentally Determined Binding Affinities of (S)-Methadone
ReceptorBinding Affinity (Value)Assay/MethodReceptor Function
μ-Opioid Receptor (MOR)Ki = 60.5 ± 0.1 nM[3H]DAMGO Competition BindingAgonist
N-Methyl-D-Aspartate Receptor (NMDAR)~2.6 - 7.4 µMRadioligand Binding AssaysNoncompetitive Antagonist

Stereochemistry plays a pivotal role in the pharmacology of methadone. The two enantiomers, (R)- and (S)-methadone, exhibit markedly different affinities and activities, particularly at the MOR. The (R)-enantiomer has a significantly higher affinity for the MOR (Ki = 7.5 ± 0.1 nM) compared to the (S)-enantiomer (Ki = 60.5 ± 0.1 nM). nih.gov Some reports suggest the affinity of (R)-methadone for the opioid receptor is up to 20 times higher than that of (S)-methadone. tg.org.au

Molecular docking studies help to explain this stereoselectivity. The three-dimensional arrangement of atoms in each enantiomer leads to different interactions within the chiral environment of the receptor's binding pocket. tg.org.au While both enantiomers can occupy the orthosteric binding site, the specific contacts made with key amino acid residues differ. One proposed active conformation for methadone involves the formation of a "virtual heterocyclic ring" through intramolecular forces, which mimics the rigid ring structure of opioids like morphine. researchgate.netnih.gov The stereochemistry at the chiral center influences the stability and formation of this active conformation. Steric hindrance effects within the receptor pocket can differentially affect the binding of each enantiomer, explaining the higher potency of the (R)-isomer. nih.gov Docking studies into cytochrome P450 enzymes, which metabolize methadone, also show distinct binding conformations for the R- and S-isomers, highlighting the importance of stereochemistry in biological interactions. researchgate.net

Table 2: Comparative Binding Affinities of Methadone Enantiomers at MOR
EnantiomerMOR Binding Affinity (Ki)
(R)-Methadone7.5 ± 0.1 nM
(S)-Methadone60.5 ± 0.1 nM
(R,S)-Methadone (Racemic)15.6 ± 0.1 nM

Prediction of (S)-Methadone Binding Affinities and Orientations at MOR and NMDAR

Molecular Dynamics (MD) Simulations

While molecular docking provides static snapshots of ligand-receptor complexes, molecular dynamics (MD) simulations offer a dynamic view, revealing how these complexes behave over time. MD simulations are crucial for understanding the conformational changes, activation kinetics, and allosteric effects that govern receptor function.

MD simulations have shown that methadone stabilizes a unique active conformation of the MOR, distinct from those stabilized by classical opioids like morphine or biased agonists like TRV130. researchgate.netnih.gov This is significant because different active conformations can lead to preferential activation of specific downstream signaling pathways (e.g., G protein vs. β-arrestin pathways). researchgate.netnih.gov

Upon activation, GPCRs like the MOR undergo significant conformational changes, most notably a large outward movement of transmembrane helix 6 (TM6) and smaller shifts in TM5 and TM7. escholarship.org MD simulations of the (S)-methadone-bound MOR complex, analyzed with Markov state models, provide detailed hypotheses about these specific conformational dynamics. researchgate.netnih.gov These computational models suggest that the unique properties of methadone may stem from its ability to modulate the conformational equilibrium of the receptor in a manner different from other opioids. researchgate.net Studies using NMR spectroscopy have confirmed that agonists alone may only partially induce the full active conformation of the MOR, and that the presence of an intracellular binding partner (like a G protein) is required to fully stabilize the active state, indicating a complex allosteric coupling between the ligand binding site and the intracellular G protein coupling domain. nih.gov

MD simulations are also employed to study the kinetics of receptor activation and the mechanisms of allosteric modulation. unibo.it Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the primary (orthosteric) site, enhancing the effect of the orthosteric agonist. nih.gov

Studies on MOR PAMs have revealed that their effects can be "probe-dependent," meaning the degree of modulation varies depending on the orthosteric ligand bound. nih.gov For instance, the PAM BMS-986122 was found to have different effects on morphine compared to methadone. While it significantly increased the maximal effect of morphine with little change in potency, for racemic methadone, it caused a large (11.5-fold) increase in potency with no change in the maximal effect. nih.gov This suggests that (S)-methadone, as part of the racemate, helps to stabilize a receptor conformation that is particularly sensitive to this allosteric modulation of potency. nih.govumich.edu Further analysis using an allosteric ternary complex model quantified the functional cooperativity between racemic methadone and the PAM. nih.gov These findings, supported by MD simulations, indicate that PAMs can stabilize active receptor states and that the specific conformational state induced by an agonist like (S)-methadone dictates the nature of the allosteric interaction. mdpi.comelifesciences.org

Conformational Dynamics of (S)-Methadone-Bound Receptor Complexes

Quantitative Structure-Activity Relationship (QSAR) Analysis for (S)-Methadone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is typically a mathematical equation that relates chemical descriptors—numerical representations of a molecule's physicochemical properties—to its activity. nih.gov

While extensive QSAR studies focusing specifically on a broad range of (S)-Methadone analogues are not widely reported in the provided literature, QSAR principles are fundamental to understanding its pharmacology. The development of QSAR models for opioids, in general, has provided insights into the structural features required for affinity and activity at opioid receptors. researchgate.netacs.org

For a hypothetical QSAR study on (S)-methadone analogues, key chemical descriptors would likely include:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Such as atomic charges and dipole moments, which are critical for interactions like the hydrogen bonding observed for methadone's amine group. acs.org

Steric descriptors: (e.g., molecular volume, surface area) which would be crucial for modeling the stereoselective binding of methadone enantiomers. tg.org.aunih.gov

Hydrophobic descriptors: (e.g., LogP) which relate to the molecule's ability to cross cell membranes.

A resulting QSAR model would take a form similar to: Biological Activity (e.g., Log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Such models, once validated, could be used to predict the activity of novel, unsynthesized methadone analogues, thereby guiding the rational design of new compounds with potentially improved properties. nih.gov Machine learning-based QSAR approaches are increasingly being used in opioid drug discovery to build predictive models from bioassay data. researchgate.net

In Silico Prediction of (S)-Methadone Metabolic Pathways and Enzyme Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex metabolic fate of xenobiotics, including therapeutic drugs like (S)-Methadone Hydrochloride. These in silico approaches allow for the detailed investigation of metabolic pathways and the intricate interactions between the drug molecule and metabolic enzymes, providing insights that are often difficult to obtain through traditional experimental methods alone. For (S)-methadone, these studies are particularly crucial due to the stereoselective nature of its metabolism, which significantly influences its pharmacokinetic profile.

The primary metabolic pathway for both methadone enantiomers is N-demethylation, which leads to the formation of the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.goviu.edupharmgkb.org This biotransformation is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govresearchgate.net Computational studies have been instrumental in identifying the specific CYP isoforms involved and in predicting the stereoselectivity of these interactions.

In silico analyses have confirmed that several CYP enzymes contribute to methadone metabolism, with varying degrees of stereoselectivity. pharmgkb.org While CYP3A4 metabolizes both (R)- and (S)-methadone non-stereoselectively, other enzymes show a distinct preference. pharmgkb.orgresearchgate.netpsu.edu Specifically, CYP2B6 and CYP2D6 are recognized as the primary enzymes responsible for the metabolism of (S)-methadone. pharmgkb.orgresearchgate.netmdpi.com In contrast, CYP2C19 and CYP2C8 show a preference for metabolizing the (R)-enantiomer. pharmgkb.orgresearchgate.net Although some in vitro studies suggest CYP3A4 is a major contributor, evidence from drug-drug interaction studies indicates that CYP2B6 is the principal enzyme for methadone metabolism in vivo. pharmgkb.org

Molecular docking, a key computational technique, has been widely used to simulate the binding of (S)-methadone within the active sites of these CYP enzymes. researchgate.netresearchgate.net These simulations predict the most favorable binding poses and calculate binding affinity scores, which correlate with the rate of metabolism. researchgate.net Studies have shown that single-nucleotide polymorphisms (SNPs) in CYP genes can alter the enzyme's active site, affecting methadone binding affinity and, consequently, its metabolism rate. researchgate.net Docking studies have been used to compare the binding of (S)-methadone to wild-type and mutant CYP enzymes, providing a molecular basis for the inter-individual variability observed in patient responses. researchgate.netresearchgate.net

Physiologically based pharmacokinetic (PBPK) models represent another powerful in silico tool. These models integrate physicochemical data of the drug, in vitro metabolism data (such as Kₘ and Vₘₐₓ values), and physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of (S)-methadone in the body. researchgate.netnih.gov By incorporating data from recombinant CYP enzymes and considering enantiomeric interactions, PBPK models can predict plasma concentrations of (S)-methadone. psu.edunih.gov These models are particularly useful for predicting how genetic variations in CYP enzymes or co-administration of other drugs might alter (S)-methadone levels, potentially leading to different outcomes. researchgate.netnih.gov For instance, simulations have been used to predict inter-ethnic variations in methadone-induced cardiotoxicity by linking metabolic differences to potential changes in plasma concentration. researchgate.netnih.gov

More advanced methods like combined quantum mechanics/molecular mechanics (QM/MM) simulations can provide deeper insights into the electronic mechanisms of the metabolic reactions themselves, although their application is less frequently reported in the context of (S)-methadone compared to docking and PBPK modeling. slq.qld.gov.au These methods are crucial for understanding the catalytic role of the enzyme's heme group and the precise steps of N-demethylation. researchgate.netslq.qld.gov.au

Detailed Research Findings

The following tables summarize key data from computational and related in vitro studies.

Table 1: Key Cytochrome P450 Enzymes in this compound Metabolism This table outlines the primary CYP enzymes involved in the metabolism of (S)-methadone, highlighting their stereoselective preference.

EnzymePreference for (S)-MethadoneRole in MetabolismReference
CYP2B6 HighConsidered the major enzyme for (S)-methadone metabolism in vivo. pharmgkb.org Exhibits significant stereoselectivity. psu.edu pharmgkb.orgpsu.edu
CYP2D6 HighPrimarily metabolizes the (S)-enantiomer. pharmgkb.orgresearchgate.netmdpi.com pharmgkb.orgresearchgate.netmdpi.com
CYP3A4 NoneMetabolizes both (R)- and (S)-enantiomers without stereoselectivity. researchgate.netpsu.edu researchgate.netpsu.edu
CYP2C19 LowPreferentially metabolizes (R)-methadone; its metabolism of (S)-methadone is minor. pharmgkb.orgnih.gov pharmgkb.orgnih.gov
CYP2C18 HighPrimarily metabolizes S-methadone. pharmgkb.org pharmgkb.org

Table 2: Example of Molecular Docking Study Findings for Methadone Enantiomers This table provides an illustrative summary of findings from molecular docking studies, which predict the binding affinity of methadone enantiomers to CYP enzymes. Lower binding energy typically suggests a more favorable interaction.

Enzyme AlleleLigandPredicted Binding Affinity (kcal/mol)Key FindingReference
CYP2B6 (Wild Type) (S)-Methadone-8.7Strong binding affinity, indicating a primary role in metabolism. nih.gov
CYP2B6 (Wild Type) (R)-Methadone-8.7Similar predicted affinity in this study, though in vivo and in vitro data show preference for (S)-methadone. pharmgkb.orgpsu.edunih.gov nih.gov
CYP2D6 (Various Alleles) (S)-MethadoneVariesBinding affinity is affected by genetic polymorphisms (SNPs), providing a basis for inter-individual metabolic differences. researchgate.net researchgate.net
CYP3A4 (Various Alleles) (S)-MethadoneVariesDocking shows variable binding affinity depending on the specific allele, impacting metabolism. researchgate.net researchgate.net

Table 3: Parameters Used in Physiologically Based Kinetic (PBPK) Modeling of (S)-Methadone PBPK models rely on specific parameters to simulate the drug's behavior. This table shows examples of metabolic constants used for (S)-methadone with key recombinant CYP enzymes.

EnzymeParameterValueUnitReference
CYP2B6 Vₘₐₓ1140pmol/min/pmol CYP psu.edu
CYP2B6 Kₛ20µM psu.edu
CYP3A4 Vₘₐₓ2.5nmol/min/nmol CYP nih.gov
CYP3A4 Kₘ218µM nih.gov
CYP2C19 Vₘₐₓ196pmol/min/pmol CYP psu.edu
CYP2C19 Kₛ162µM psu.edu

Preclinical Investigations of S Methadone Hydrochloride in Research Models

In Vitro Pharmacological Assays

In vitro studies are fundamental to characterizing the molecular and cellular activities of a compound. For (S)-Methadone, these assays have revealed a distinct pharmacological profile compared to its enantiomer, particularly in receptor interactions, ion channel modulation, and metabolic pathways.

The stereoisomers of methadone exhibit significant differences in their interaction with opioid receptors. (R)-methadone consistently demonstrates a higher binding affinity for the µ-opioid receptor (MOR) than (S)-methadone. nih.govoup.comdrugbank.com In competitive binding assays using rat brain tissue, the inhibition constant (Ki) for (S)-methadone at the MOR was found to be 60.5 ± 0.1 nM, approximately eight times higher than that of (R)-methadone (7.5 ± 0.1 nM). nih.gov Similarly, studies evaluating the half-maximal inhibitory concentration (IC50) at µ1 and µ2 receptors showed that (R)-methadone has a roughly 10-fold and 13-fold higher affinity, respectively, than (S)-methadone. nih.gov

Table 1: Comparative Binding Affinity of Methadone Enantiomers at µ-Opioid Receptors

CompoundReceptor SubtypeBinding Affinity (IC50)Reference
(S)-Methadoneµ126.4 nM nih.gov
(R)-Methadoneµ13.0 nM nih.gov
(S)-Methadoneµ288 nM nih.gov
(R)-Methadoneµ26.9 nM nih.gov

Functionally, these binding differences translate to varied efficacy in downstream signaling pathways, such as G protein activation and β-arrestin recruitment. (R)-methadone behaves as a full agonist at the µ-opioid receptor. In contrast, (S)-methadone is characterized as a partial agonist. pnas.org This was demonstrated in GTPγ³⁵S binding assays, where (S)-methadone produced a lower maximal stimulation of G protein activation compared to the full agonist activity of (R)-methadone. pnas.org The partial agonism of (S)-methadone suggests a reduced ability to stabilize the active conformation of the receptor, which consequently leads to a lower efficacy in recruiting and activating G proteins. This inherently implies a weaker recruitment of β-arrestin compared to full agonists. The distinction is further highlighted by studies using positive allosteric modulators (PAMs), where the partial agonist activity of (S)-methadone was enhanced in the presence of the PAM, increasing its maximal stimulation, an effect not seen with the full agonist (R)-methadone. pnas.org

A critical aspect of the preclinical safety profile of methadone involves its effect on cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG current (IKr) can delay cardiac repolarization. Electrophysiological studies have consistently shown that (S)-methadone is a more potent inhibitor of the hERG channel than (R)-methadone.

In whole-cell patch-clamp experiments on cells expressing the hERG channel, (S)-methadone blocked the hERG current with a significantly lower half-maximal inhibitory concentration (IC50) than its (R)-enantiomer. nih.govnih.gov One study reported an IC50 value of 2 µM for (S)-methadone compared to 7 µM for (R)-methadone, indicating a 3.5-fold greater potency for the (S)-isomer in hERG channel blockade. nih.gov This stereoselective inhibition by (S)-methadone is considered a primary contributor to the cardiac-related adverse effects associated with racemic methadone. nih.govdrugbank.com Chronic treatment studies in human primary cardiomyocytes also found that (S)-methadone significantly decreased hERG protein expression, an effect not observed with (R)-methadone.

Table 2: Stereoselective Inhibition of hERG Current by Methadone Enantiomers

CompoundIC50 for hERG Current BlockReference
(S)-Methadone2 µM nih.govnih.gov
(R)-Methadone7 µM nih.govnih.gov

The metabolism of methadone is highly stereoselective, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP isoforms have elucidated the specific enzymes responsible for the N-demethylation of each enantiomer to its inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP).

Research shows that multiple CYP isoforms can metabolize methadone, but CYP2B6, CYP2C19, and CYP3A4 are the most significant. Crucially, the metabolism is stereoselective:

CYP2B6 preferentially metabolizes (S)-methadone. elifesciences.orgbiorxiv.org

CYP2C19 shows the opposite preference, more avidly metabolizing (R)-methadone. elifesciences.orgbiorxiv.org

CYP3A4 metabolizes both enantiomers at roughly equivalent rates, showing no significant stereoselectivity. elifesciences.orgbiorxiv.org

Kinetic data from these studies confirm that the stereoselective metabolism is a result of the inherent enantioselective properties of the enzymes themselves. elifesciences.org For instance, inhibition of CYP2B6 in human liver microsomes with high 2B6 activity led to an 80% reduction in (S)-EDDP formation but only a 55% reduction for (R)-EDDP. umich.edu This enzymatic preference is a key factor in the variable plasma R/S methadone ratios observed in clinical settings. elifesciences.org

Table 3: Stereoselective Metabolism of Methadone Enantiomers by CYP450 Isoforms

CYP IsoformPreferred Enantiomer for MetabolismReference
CYP2B6(S)-Methadone drugbank.comelifesciences.orgumich.edu
CYP2C19(R)-Methadone drugbank.comelifesciences.orgumich.edu
CYP3A4No preference elifesciences.orgbiorxiv.orgumich.edu
CYP2D6(S)-Methadone drugbank.comumich.edu

Cellular Electrophysiology Studies (e.g., hERG current inhibition by (S)-methadone)

Animal Models in Neuropharmacology and Pain Research

Animal models provide essential in vivo data on the pharmacological effects of compounds, bridging the gap between molecular assays and clinical potential. Studies in rodents have been pivotal in comparing the analgesic properties of methadone's enantiomers and investigating their mechanisms of action.

It is well-established from animal research that the analgesic and antinociceptive effects of racemic methadone are predominantly attributed to the (R)-enantiomer. oup.comzenodo.org In studies using the hot plate test in mice to measure pain response latency, (R)-methadone produced significant analgesia. In contrast, (S)-methadone was found to be devoid of any significant antinociceptive effect at similar doses. oup.comwikipedia.org One study quantified this difference, reporting that (R)-methadone produced a 70% Maximum Possible Effect (%MPE), while (S)-methadone produced only a -4% MPE, which was comparable to the saline control. wikipedia.org This profound difference in analgesic activity aligns with the in vitro finding that (R)-methadone has a much higher affinity for the µ-opioid receptor, the primary target for opioid-mediated analgesia. oup.com However, one recent study in rats using a hot plate test reported that (S)-methadone induced analgesia with similar efficacy to (R)-methadone, suggesting that its in vivo effects may be more complex than previously understood. nih.gov

Table 4: Comparative Antinociceptive Effect of Methadone Enantiomers in Mice (Hot Plate Test)

CompoundMaximum Possible Effect (%MPE)Reference
(S)-Methadone-4% wikipedia.org
(R)-Methadone70% wikipedia.org
Racemic Methadone52% wikipedia.org

While lacking significant µ-opioid agonist activity, (S)-methadone possesses another important pharmacological property: antagonism of the N-methyl-D-aspartate (NMDA) receptor. upf.eduresearchgate.net This mechanism is distinct from the opioid effects of (R)-methadone and is a key area of investigation for its potential therapeutic utility, particularly in neuropathic pain states, which are often resistant to traditional opioids. The NMDA receptor plays a crucial role in central sensitization, a key process in the development and maintenance of chronic and neuropathic pain.

Evaluation of Neurotransmitter Modulation (Serotonin, Norepinephrine (B1679862) Uptake) in Animal Brain

(S)-Methadone, also known as dextromethadone, is a component of the racemic mixture of methadone and exhibits activity beyond the opioid receptors. uio.nowikipedia.org Preclinical research has demonstrated that methadone, including its (S)-enantiomer, functions as an inhibitor of serotonin (B10506) and norepinephrine reuptake in the brain. uio.nonih.govdrugbank.com This mechanism is similar to that of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of drugs that block the reabsorption of these neurotransmitters, thereby increasing their availability in the synaptic cleft. mayoclinic.orgwikipedia.org

Table 1: Neurotransmitter Reuptake Inhibition by Opioid Subgroups This table is interactive. You can sort and filter the data.

Opioid Subgroup Example Compounds Serotonin (5-HT) Uptake Inhibition Norepinephrine (NE) Uptake Inhibition
Group I (Phenanthrenes with oxygen bridge) Morphine, Naloxone No No
Group II (Phenanthrenes without oxygen bridge) Levorphanol, Levomethorphan Yes Yes
Group III (Non-phenanthrenes) Methadone, d-Propoxyphene Yes Yes

Data sourced from Codd, E. E., et al. (1995). nih.gov

Opioid Receptor Occupancy Studies Using Imaging Techniques (e.g., PET)

Positron Emission Tomography (PET) has been utilized in preclinical models to investigate the in-vivo occupancy of opioid receptors by methadone. These studies are crucial for understanding the relationship between drug dosage, receptor binding, and pharmacological effects.

In one study involving adult male Sprague-Dawley rats, the relationship between acute intravenous doses of methadone hydrochloride and opioid receptor occupancy was examined using the PET radioligand [¹¹C]diprenorphine. nih.gov The results revealed a dose-dependent increase in the biodistribution of the radioligand, but surprisingly, no significant reduction in [¹¹C]diprenorphine binding was observed with increasing methadone doses (0.35, 0.5, 0.7, or 1.0 mg/kg). nih.gov This suggests that even at therapeutic doses, methadone may occupy a relatively low fraction of opioid receptors to exert its effects. nih.gov

This finding contrasts with studies of other opioids, such as buprenorphine, which show a more direct correlation between dose and receptor occupancy. frontiersin.org The phenomenon with methadone is attributed to its high efficacy as a full µ-opioid receptor agonist, meaning it can produce a maximal response at very low levels of receptor occupancy. nih.govmdpi.com Other PET studies in rats have shown that µ-opioid receptor agonists like DAMGO and methadone can induce receptor internalization in the locus coeruleus, a process where receptors are moved from the cell surface into the cell's interior, which might also influence the results of occupancy studies. frontiersin.org

Table 2: Opioid Receptor Occupancy by Methadone in Rats This table is interactive. You can sort and filter the data.

Animal Model PET Radioligand Methadone Doses (IV) Key Finding Reference
Sprague-Dawley Rats [¹¹C]diprenorphine 0.35, 0.5, 0.7, 1.0 mg/kg No significant reduction in radioligand binding with increasing methadone dose. nih.gov

Data sourced from Melichar, J. K., et al. (2005). nih.gov

Pharmacokinetic Studies in Animal Models

Enantioselective Disposition and Clearance of (S)-Methadone in Various Preclinical Species

The disposition and clearance of methadone are enantioselective, meaning the (S)- and (R)-enantiomers are processed differently by the body. This has been demonstrated in several preclinical species.

In anesthetized Shetland ponies administered racemic methadone, plasma concentrations of (S)-methadone (d-methadone) were consistently lower than those of (R)-methadone (l-methadone). The study found that (S)-methadone had a faster elimination rate constant, a higher body clearance, and a larger steady-state volume of distribution compared to (R)-methadone.

In dogs, pharmacokinetic studies have also been conducted, though some focus on the racemic mixture or the (R)-enantiomer. nih.govresearchgate.net However, the underlying metabolic pathways suggest enantioselectivity. The primary enzymes responsible for methadone metabolism, particularly CYP2B6, show a preference for (S)-methadone. nih.govnih.gov This stereoselective metabolism by CYP2B6 is a key driver of the differential clearance rates between the enantiomers. nih.gov While CYP3A4 is also involved in methadone metabolism, it does not exhibit enantioselectivity. nih.govresearchgate.net

In rats, differences in metabolism between species are noted, which can affect enantioselective disposition. For instance, the metabolic oxidation of some drugs shows different enantiomeric preferences between rats and other species like dogs and humans. nih.gov

Table 3: Enantioselective Pharmacokinetic Parameters of Methadone in Shetland Ponies This table is interactive. You can sort and filter the data.

Enantiomer Elimination Rate Constant (β) Body Clearance (Cl) Volume of Distribution (Vss)
(S)-Methadone Higher Higher Larger
(R)-Methadone Lower Lower Smaller

Data interpretation based on González-Cantalapiedra, A., et al. (2021).

Metabolite Formation and Elimination Profiles in Animal Models

The primary metabolic pathway for methadone in preclinical models, as in humans, is N-demethylation by cytochrome P450 (CYP) enzymes in the liver. nih.govoup.com This process leads to the formation of the main, inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). wikipedia.orgoup.comdrugbank.com A subsequent N-demethylation step can produce another inactive metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). wikipedia.org

In Shetland ponies, the elimination of the metabolites is also enantioselective, with d-EDDP (from S-methadone) being eliminated faster than l-EDDP (from R-methadone). In vitro studies using human liver microsomes have identified CYP2B6 as the predominant enzyme in the N-demethylation of (S)-methadone, while CYP2C19 is more effective for (R)-methadone, and CYP3A4 shows no preference. nih.gov Animal models exhibit similar dependencies on CYP enzymes, although the specific contributions can vary between species. nih.gov For example, in dogs, methadone is primarily metabolized by cytochrome P450 3A4. k-state.edu

Studies in dogs have characterized the pharmacokinetic profile of methadone, determining parameters such as terminal half-life and clearance. Following intravenous administration, the terminal half-life was approximately 3.9 hours with a plasma clearance of 27.9 mL/min/kg. researchgate.net When administered as a constant rate infusion, a steady state was reached after 12 hours. nih.gov

Table 4: Primary Metabolites of Methadone This table is interactive. You can sort and filter the data.

Parent Compound Primary Metabolite Secondary Metabolite Activity of Metabolites
Methadone 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) Inactive

Data sourced from multiple references including wikipedia.orgoup.comdrugbank.com.

Developmental Neurobiology and Perinatal Exposure Research

Effects of Perinatal (S)-Methadone Exposure on Brain Development and Immune Markers

Perinatal exposure to methadone, which includes the (S)-enantiomer, has been shown in animal models to have significant and lasting effects on the developing central nervous system and immune system. These preclinical studies are vital for understanding the potential long-term consequences for offspring exposed in utero.

In rat models, perinatal methadone exposure leads to a generalized delay in synaptogenesis, affecting multiple neurotransmitter systems, including the noradrenergic, dopaminergic, and serotonergic systems. karger.com This is associated with delayed cellular maturation in the brain. karger.com Specific findings include reduced neuronal density in the motor cortex and altered cell-to-cell connectivity. nih.gov Furthermore, studies have reported decreased levels of myelin-specific proteins and accelerated apoptosis of oligodendrocytes in rats exposed to methadone perinatally. icuddr.org This can lead to impaired white matter development. frontiersin.org Immunofluorescence studies in juvenile rats exposed perinatally to methadone found decreases in astrocytes and myelin-positive cells in the hippocampus. nih.gov

Research has also highlighted alterations in immune activation following perinatal opioid exposure. icuddr.org In rats, prenatal methadone exposure resulted in elevated levels of cerebral neutrophils and regulatory T-cells that persisted into adulthood, indicating a long-term impact on brain immune status. frontierspartnerships.org This suggests that prenatal opioid exposure can disrupt the intricate pathways essential for neuro-immune maturation. frontierspartnerships.org These changes in the brain's immune landscape may contribute to the long-term neurobehavioral consequences observed in animal models, such as impaired cognitive and motor function. icuddr.orgnih.govfrontierspartnerships.org

Table 5: Summary of Perinatal Methadone Exposure Effects in Animal Models This table is interactive. You can sort and filter the data.

Area of Impact Specific Finding Animal Model Reference
Brain Development Reduced neuronal density in motor cortex Mice nih.gov
Decreased astrocytes and myelin in hippocampus Rats nih.gov
Delayed synaptogenesis (multiple neurotransmitter systems) Rats karger.com
Impaired white matter microstructure Rats frontiersin.org
Immune Markers Elevated cerebral neutrophils and regulatory T-cells Rats frontierspartnerships.org
Increased cytokines and immune markers in the brain Rats icuddr.org

Receptor Binding Changes in Offspring Following Exposureescholarship.org

Prenatal exposure to methadone, a synthetic opioid, has been shown in preclinical research models to induce significant alterations in the neurodevelopment of offspring, with lasting effects on various neurotransmitter systems. It is important to note that much of the existing research has been conducted using racemic methadone, a mixture of (R)- and (S)-enantiomers, or does not specify the isomer used. The (S)-enantiomer, also known as levomethadone, is the more potent µ-opioid receptor agonist of the two. This section will focus on the documented changes in receptor binding in offspring following prenatal exposure, with a necessary reliance on data from studies of unspecified methadone isomers, which are presumed to be racemic.

Animal studies have demonstrated that methadone can cross the placenta and accumulate in the fetal brain at concentrations 2 to 14 times higher than in the maternal brain. nih.govresearchgate.net This elevated exposure occurs during critical periods of neurodevelopment when opioid receptors and their endogenous ligands play a crucial role in processes such as cell proliferation, differentiation, and synaptogenesis. The expression of opioid receptors naturally fluctuates during development, with high levels of universal opioid receptor binding observed in early embryogenesis, which then decrease towards birth and gradually increase to adult levels. nih.govresearchgate.net Specifically, µ- and κ-opioid receptors appear early in the embryonic brain, while δ-receptors emerge later. nih.govresearchgate.net

Exposure to exogenous opioids like methadone during this sensitive period can disrupt the normal trajectory of receptor development and function. Research in rodent models suggests that offspring chronically exposed to opioids during fetal development may exhibit reduced opioid receptor binding across certain brain regions in the early postnatal period, followed by an increase in receptor binding in the same regions in adulthood. nih.gov However, these changes are not uniform across all brain areas. nih.gov

More recent and specific investigations have begun to delineate the precise nature of these receptor alterations in different brain regions and their sex-specific effects. A study using a rat model of prenatal methadone exposure (PME) from gestational day 3 to 20 identified significant changes in the messenger RNA (mRNA) expression of dopamine (B1211576) and µ-opioid receptors in the basolateral amygdala (BLA) of adult female offspring, a brain region critical for processing emotion and reward. nih.gov Notably, these changes were not observed in male offspring, suggesting a sex-dependent vulnerability to the long-term effects of prenatal methadone exposure. nih.gov

The study found that PME led to alterations in the mRNA levels of dopamine D1, D2, and D3 receptors, as well as the µ-opioid receptor in the BLA of female rats. nih.gov These findings indicate that prenatal methadone exposure can induce persistent neuroadaptations in key neurotransmitter systems. nih.gov

ReceptorBrain RegionChange in mRNA Expression in Female OffspringReference
Dopamine D1 ReceptorBasolateral Amygdala (BLA)Altered nih.gov
Dopamine D2 ReceptorBasolateral Amygdala (BLA)Altered nih.gov
Dopamine D3 ReceptorBasolateral Amygdala (BLA)Altered nih.gov
µ-Opioid ReceptorBasolateral Amygdala (BLA)Altered nih.gov

In addition to the direct effects on the opioid system, prenatal methadone exposure has been linked to neurochemical changes in other major neurotransmitter systems, including the cholinergic, dopaminergic, noradrenergic, and serotonergic systems. elifesciences.org Furthermore, research has shown that prenatal methadone exposure can lead to impaired endocannabinoid-mediated synaptic depression and disrupted glutamate (B1630785) signaling in the dorsal striatum of adolescent offspring. pa.gov These findings highlight the widespread impact of prenatal methadone on the developing brain's complex signaling networks.

Future Directions in S Methadone Hydrochloride Academic Research

Elucidation of Novel Molecular Targets and Signaling Pathways for (S)-Methadone

Future academic research is aimed at looking beyond the well-documented N-methyl-D-aspartate (NMDA) receptor antagonism of (S)-Methadone. wikipedia.orgdrugbank.comunipd.itnih.gov Investigators are now focusing on identifying and characterizing additional molecular targets and the complex signaling cascades they trigger. A significant area of interest is the nuanced interaction of (S)-Methadone with opioid receptors. Recent in vitro studies have revealed that (S)-Methadone acts as a partial agonist at the µ-opioid receptor (MOR). nih.gov More uniquely, it functions as an antagonist at the MOR-galanin receptor (GalR) heteromer, a target implicated in the dopaminergic effects of opioids. nih.gov This dual activity may underpin its distinct pharmacological profile, including a reported lower abuse liability. nih.gov

Furthermore, emerging evidence suggests a complex interplay between opioid receptors and the innate immune system. Research has shown that methadone, in general, can co-activate µ-opioid and Toll-like-4 (TLR)-4 receptors, initiating NF-κB-mediated signaling pathways that lead to cytokine expression. nih.gov Future studies are expected to dissect the specific role of the (S)-enantiomer in this crosstalk and its downstream consequences, such as the production of reactive oxygen species (ROS) and modulation of intracellular calcium levels. nih.gov The compound's known inhibitory effects on serotonin (B10506) and norepinephrine (B1679862) reuptake also present another avenue for exploring its influence on serotonergic signaling pathways, which could be relevant to its potential therapeutic effects. nih.govmdpi.com

Table 1: Investigated Molecular Targets of (S)-Methadone

Target Receptor Documented Interaction with (S)-Methadone Potential Signaling Pathway Implication Reference(s)
NMDA Receptor Non-competitive antagonist Modulation of glutamatergic neurotransmission, potential reduction in opioid tolerance. wikipedia.orgdrugbank.comunipd.it
µ-Opioid Receptor (MOR) Partial agonist Classical G-protein coupled receptor (GPCR) signaling, inhibition of adenylate cyclase. nih.govnih.gov
MOR-Galanin Receptor (GalR) Heteromer Antagonist Attenuation of opioid-induced mesolimbic dopamine (B1211576) release. nih.gov
Toll-Like-4 (TLR4) Receptor Co-activation with MOR NF-κB-mediated signaling, cytokine expression, ROS production. nih.gov
Serotonin Transporter (SERT) Reuptake inhibitor Enhancement of serotonergic neurotransmission. nih.govmdpi.com

Development of Advanced Synthetic Methodologies for (S)-Methadone Metabolites with Distinct Activities

The synthesis of enantiomerically pure (S)-Methadone and its metabolites is critical for accurately evaluating their distinct biological activities. Historically, producing optically pure enantiomers has been challenging, often relying on inefficient or laborious resolution techniques. nih.govacs.org A significant future direction lies in the development and refinement of advanced, efficient stereoselective synthetic strategies.

A promising breakthrough is a novel chiral pool synthetic approach that utilizes enantiopure d- or l-alanine-derived cyclic sulfamidates as the key starting material. nih.govacs.org This method proceeds via a cyclic sulfamidate ring-opening reaction, which has been shown to be a more efficient route to obtaining enantiomerically pure (R)- and (S)-methadone compared to classical methods. nih.gov This methodology has been successfully applied to the stereodivergent synthesis of numerous enantiopure methadone metabolites. nih.govacs.org

The focus is not just on synthesizing known metabolites like 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP), but also on creating novel analogs. wikipedia.orgunipd.it The goal is to investigate metabolites that may possess unique activity profiles. For example, recent research has successfully synthesized N-demethylated (6R)-methadol metabolites, which strikingly exhibit higher NMDAR uncompetitive antagonism than (R)-methadone while having a lower affinity for opioid receptors. nih.govacs.org The development of these advanced synthetic methods is paramount for building structure-activity relationships (SAR) and for creating a library of compounds for preclinical screening. unipd.it

Table 2: Summary of Synthetic Methodologies for (S)-Methadone and its Metabolites

Methodology Description Key Advantages Reference(s)
Classical Synthesis Involves the reaction of 2,2-diphenylacetonitrile anion with an in-situ generated aziridinium (B1262131) ion. Produces a racemic mixture. nih.gov
Enantiomeric Resolution Separation of enantiomers from a racemic mixture. Can be laborious and inefficient. acs.org
Chiral Pool Synthesis via Cyclic Sulfamidate Utilizes enantiopure alanine-derived cyclic sulfamidates for an enantio-retentive process. High efficiency, excellent yield, retention of configuration, avoids certain byproducts. nih.govacs.org
Biomimetic Synthesis Uses catalysts, such as microorganisms (e.g., Pichia pastoris), to produce metabolites. Can generate metabolites that are difficult to produce through traditional organic synthesis. dergipark.org.tr

Refinement of In Silico Modeling for Precise Prediction of (S)-Methadone Interactions

In silico modeling is becoming an indispensable tool in pharmacological research, and its application to (S)-Methadone is a key area for future development. nih.gov Current research utilizes computer-based models to predict and understand the complex interactions of (S)-Methadone at a molecular level, but there is significant room for refinement. nih.gov Future efforts will focus on enhancing the predictive power of these models for metabolism, drug-drug interactions, and target binding.

One major application is in predicting metabolism. Molecular docking studies are used to model the binding conformations of (S)- and (R)-methadone within the active sites of cytochrome P450 enzymes, particularly CYP2B6, CYP2D6, and CYP3A4. researchgate.net By refining these models, researchers aim to better understand the stereoselective metabolism of (S)-Methadone and predict how genetic variations (SNPs) in these enzymes might alter binding affinity and metabolic efficiency. researchgate.net

Another critical area is the use of physiologically based kinetic (PBK) modeling combined with Monte Carlo simulations. researchgate.netnih.gov This approach integrates in vitro data to predict in vivo pharmacokinetics and potential toxicity, such as cardiotoxicity. researchgate.netnih.gov Future refinements will involve incorporating more complex biological variables to improve the accuracy of these predictions across different populations. researchgate.net Furthermore, in silico screening is being used proactively in drug discovery. Virtual libraries of novel (S)-Methadone analogs are designed and computationally screened for their potential activity at targets like the NMDA receptor, helping to guide and optimize synthetic efforts toward the most promising candidates. unipd.it

Table 3: Applications of In Silico Modeling in (S)-Methadone Research

Modeling Technique Application Goal of Refinement Reference(s)
Molecular Docking Simulating the binding of (S)-methadone to CYP450 enzymes (e.g., CYP2B6). Improve prediction of metabolic pathways and the impact of genetic polymorphisms on binding. researchgate.net
Physiologically Based Kinetic (PBK) Modeling Predicting in vivo pharmacokinetic profiles and inter-individual/inter-ethnic variability in toxicity. Enhance model accuracy by integrating more complex biological data for better risk assessment. researchgate.netnih.gov
Monte Carlo Simulations Simulating variability in pharmacokinetic parameters within a population. Achieve more precise predictions of dose-dependent effects and toxicity in diverse populations. researchgate.netnih.gov
Virtual Library Screening Designing and screening novel (S)-methadone analogs for desired activity before synthesis. Optimize and guide synthetic chemistry efforts towards candidates with the highest potential. unipd.it

Exploration of Pharmacogenomic Implications for Individualized Research Approaches in Preclinical Settings

The significant inter-individual variability in methadone metabolism and response has spurred deep investigation into its pharmacogenomic underpinnings. nih.govnih.gov A major future direction in preclinical research is to leverage this genetic information to develop individualized research approaches, moving toward a more precise understanding of (S)-Methadone's action. mdpi.com

Research has firmly established that CYP2B6 is the primary enzyme responsible for the metabolism of (S)-Methadone. drugbank.commdpi.comnih.gov Genetic polymorphisms in the CYP2B6 gene are a major focus. For instance, the CYP2B66 allele has been consistently associated with reduced enzyme activity, leading to increased plasma concentrations of (S)-Methadone. mdpi.com Other polymorphisms in CYP2B6 and other CYP enzymes like CYP2C19 and CYP2D6 also contribute to this variability. drugbank.comnih.gov

Beyond metabolizing enzymes, genes encoding drug transporters are also of interest. The ABCB1 gene, which codes for the P-glycoprotein (P-gp) transporter, plays a role in methadone's distribution, including across the blood-brain barrier. nih.gov Preclinical studies in P-gp knockout mice have shown higher brain concentrations of methadone. nih.gov

Future preclinical research will likely involve designing studies that stratify subjects based on their genetic makeup (e.g., CYP2B6 metabolizer status). This will allow for a more controlled investigation of the pharmacological effects of (S)-Methadone and its metabolites, separating the effects of the drug itself from the variability introduced by metabolic differences. This approach will be crucial for interpreting results from preclinical models and for understanding the specific contribution of (S)-Methadone to observed effects, independent of genetically determined plasma concentrations. plos.org

Table 4: Key Genes and Their Preclinical Pharmacogenomic Implications for (S)-Methadone

Gene Encoded Protein Role in (S)-Methadone Pharmacology Implication for Preclinical Research Reference(s)
CYP2B6 Cytochrome P450 2B6 Primary enzyme for stereoselective metabolism of (S)-Methadone. nih.gov Polymorphisms (e.g., CYP2B66) are linked to significant variations in plasma levels, affecting exposure in preclinical models. mdpi.com mdpi.comnih.gov
CYP2C19 Cytochrome P450 2C19 Contributes to the metabolism of methadone. drugbank.com Genetic variants can alter metabolic rates, influencing pharmacokinetic studies. drugbank.comnih.gov
CYP2D6 Cytochrome P450 2D6 Preferentially metabolizes (S)-methadone. drugbank.com Polymorphisms may contribute to inter-individual differences in clearance. drugbank.com
ABCB1 P-glycoprotein (P-gp) Efflux transporter at the blood-brain barrier, affecting CNS distribution. nih.gov Genetic variability may alter brain concentrations, impacting studies on centrally-mediated effects. nih.gov

Q & A

Basic: What validated analytical methods are recommended for quantifying (S)-Methadone Hydrochloride in pharmaceutical formulations?

Answer: The quantification of this compound in formulations typically employs high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). For HPLC, parameters include a C18 column, UV detection at 254 nm, and a mobile phase combining aqueous buffer (e.g., 50 mM hexanesulfonic acid adjusted to pH 2.0 with trifluoroacetic acid) and acetonitrile (60:40) . Validation requires linearity (r > 0.999), precision (RSD < 15%), and recovery (>85%) using internal standards like diazepam . Pharmacopeial standards (e.g., European Pharmacopoeia) mandate additional tests for identity (IR spectroscopy), pH (3.0–5.5 for oral solutions), and ethanol content (if present) .

Advanced: How can researchers mitigate matrix effects when developing a UPLC-MS/MS assay for this compound and its metabolite EDDP in plasma?

Answer: Matrix effects (ME) in plasma assays arise from ion suppression/enhancement due to endogenous compounds. To minimize ME:

  • Use protein precipitation with acetonitrile (1:3 plasma:solvent ratio) to remove interfering proteins .
  • Optimize chromatographic separation with a gradient elution (e.g., 0.1% formic acid in water and methanol) to resolve analytes from co-eluting substances.
  • Employ stable isotope-labeled internal standards (e.g., deuterated methadone) to correct for variability.
  • Validate ME using post-column infusion or post-extraction spiking, ensuring ME values between 85–115% .

Basic: What are the critical factors influencing the stability of this compound in oral solutions?

Answer: Stability is affected by:

  • pH : Solutions should be maintained at 3.0–5.5 to prevent hydrolysis or degradation .
  • Light sensitivity : Amber glass or opaque containers are recommended to prevent photodegradation .
  • Temperature : Long-term storage at 2–8°C ensures stability, with accelerated stability studies (25°C/60% RH) confirming shelf-life up to 24 months .
  • Excipients : Antioxidants (e.g., sodium metabisulfite) and preservatives (e.g., methylparaben) mitigate oxidative and microbial degradation .

Advanced: How can induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) model the cardiac toxicity of this compound?

Answer: iPSC-CMs are used to assess drug-induced arrhythmias via:

  • Field potential duration (FPD) measurements : Corrected using Fridericia’s formula (FPDc = FPD / BP³⁰.³³³) to account for beat rate variability .
  • Double-delta analysis : ΔΔFPD values are calculated by normalizing drug effects against vehicle and baseline controls.
  • Arrhythmia detection : Metrics include early afterdepolarizations (EADs) and beat period irregularities. For (S)-Methadone, studies show concentration-dependent FPD prolongation, requiring validation against hERG channel inhibition data .

Basic: What pharmacokinetic parameters are critical for interpreting this compound exposure in vivo?

Answer: Key parameters include:

  • Bioavailability : 40–90% due to first-pass metabolism via CYP3A4/2B6/2D6 .
  • Half-life : 15–55 hours, influenced by hepatic function and drug-drug interactions.
  • Protein binding : 85–90% albumin-bound, affecting free drug concentration .
  • Metabolites : EDDP (primary metabolite) is inactive, requiring quantification to assess metabolic clearance .

Advanced: What experimental strategies resolve contradictions between in vitro CYP inhibition data and in vivo pharmacokinetics of this compound?

Answer: Discrepancies arise from:

  • Tissue-specific enzyme expression : Hepatic vs. intestinal CYP3A4 activity alters first-pass metabolism.
  • P-glycoprotein (P-gp) efflux : Intestinal P-gp limits absorption, conflicting with in vitro hepatocyte models .
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrates in vitro CYP inhibition constants (Ki), organ blood flow, and protein binding to predict in vivo clearance .
  • Clinical microdosing studies : Directly measure human pharmacokinetics at subtherapeutic doses.

Basic: How is chiral purity of this compound confirmed in bulk drug substance?

Answer: Chiral purity is assessed via:

  • Polarimetric analysis : Specific optical rotation ([α]D²⁵ = +15° to +25° for S-enantiomer).
  • Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1), achieving resolution (Rs > 2.0) between enantiomers .

Advanced: What in vitro models best predict this compound’s opioid receptor binding kinetics?

Answer: Use:

  • Radioligand displacement assays : Compete [³H]-naloxone binding to µ-opioid receptors in transfected HEK293 cells. Calculate Ki values via Cheng-Prusoff equation .
  • BRET-based biosensors : Measure real-time receptor conformational changes in response to methadone.
  • Molecular dynamics simulations : Predict binding affinity differences between (S)- and (R)-enantiomers using homology models of the µ-opioid receptor .

Basic: What are the validated extraction protocols for this compound from biological matrices?

Answer: For plasma/serum:

  • Liquid-liquid extraction (LLE) : Use tert-butyl methyl ether at alkaline pH (pH 9.0, adjusted with ammonium hydroxide). Recovery >85% .
  • Solid-phase extraction (SPE) : C18 cartridges preconditioned with methanol and water. Elute with 2% formic acid in acetonitrile .

Advanced: How do researchers address batch-to-batch variability in this compound reference standards?

Answer:

  • Pharmacopeial compliance : Ensure standards meet EP/USP monographs for identity (IR, NMR), purity (HPLC >98%), and residual solvents (<0.1%) .
  • Cross-validation : Compare retention times and mass spectra across multiple batches using UPLC-MS/MS .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) to detect impurities (e.g., EDDP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.